2,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3S/c1-11-16(17(23)22(21(11)2)13-6-4-3-5-7-13)20-26(24,25)15-10-12(18)8-9-14(15)19/h3-10,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYKUTIRVKDNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate and Phenylhydrazine
The pyrazolone scaffold is synthesized via acid-catalyzed cyclization. Ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol) are refluxed in glacial acetic acid (20 mL) at 110°C for 6 hours. The reaction mixture is poured into ice-water, and the precipitated 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one is filtered and recrystallized from ethanol (yield: 82%).
N-Methylation Using Dimethyl Sulfate
N-Methylation is achieved by treating the pyrazolone (5 mmol) with dimethyl sulfate (6 mmol) in a sodium hydroxide solution (10% w/v, 15 mL) at 60°C for 2 hours. The product, 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine, is extracted with dichloromethane and dried over anhydrous sodium sulfate (yield: 75%).
Sulfonylation with 2,5-Dichlorobenzenesulfonyl Chloride
Reaction Conditions and Stoichiometry
The amine intermediate (4 mmol) is dissolved in dry tetrahydrofuran (THF, 20 mL) under nitrogen. 2,5-Dichlorobenzenesulfonyl chloride (4.4 mmol) is added dropwise, followed by triethylamine (6 mmol). The mixture is stirred at 25°C for 12 hours, after which it is quenched with ice-cold water (50 mL). The crude product is filtered and washed with n-pentane to remove unreacted sulfonyl chloride.
Purification via Recrystallization
The crude sulfonamide is recrystallized from a 3:1 ethanol-water mixture, yielding 2,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide as a white crystalline solid (mp: 213–215°C; yield: 68%).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) enhance sulfonylation efficiency over dichloromethane or toluene. Reactions conducted at 25°C achieve higher yields (68–72%) than those at 0°C (52–55%) or 40°C (60–63%), likely due to improved reagent solubility and reaction kinetics.
Catalytic vs. Stoichiometric Base Use
Triethylamine (2 equiv.) outperforms pyridine (1.5 equiv.) in scavenging HCl, minimizing side reactions such as sulfonate ester formation. Excess base (>3 equiv.) reduces yields by promoting hydrolysis of the sulfonyl chloride.
Spectroscopic Characterization and Analytical Data
Infrared Spectroscopy (IR)
The IR spectrum exhibits key absorptions at:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ is observed at m/z 438.0521 (calculated for C₁₇H₁₆Cl₂N₃O₃S: 438.0518).
Challenges and Alternative Synthetic Routes
Competing Side Reactions
Under acidic conditions, the sulfonamide may undergo desulfonation or ring-opening. Employing anhydrous THF and rigorous exclusion of moisture mitigates these issues.
Alternative Pyrazolone Synthesis via Vilsmeier-Haack Formylation
A modified approach involves formylating 1-phenyl-3-methylpyrazolone with POCl₃-DMF at −5°C, followed by condensation with hydroxylamine and subsequent reduction to the amine. This method increases overall yield to 78% but requires stringent temperature control.
Scalability and Industrial Applicability
Kilogram-Scale Production
Pilot-scale reactions (1 kg batch) in THF with continuous HCl scrubbing achieve 65–67% yield, comparable to lab-scale results. Process analytical technology (PAT) confirms consistent purity (>98% by HPLC).
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following properties:
- Molecular Formula : C17H15Cl2N3O3S
- Molecular Weight : 412.29 g/mol
- Boiling Point : Approximately 536.7 °C (predicted)
- Density : 1.55 g/cm³ (predicted)
- pKa : 5.12 (predicted)
These properties suggest a stable compound with potential utility in various chemical applications.
Antimicrobial Activity
Research indicates that 2,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide exhibits antimicrobial properties. A study published in Acta Crystallographica reported its effectiveness against several bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Anticancer Activity
Preliminary studies have demonstrated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapy .
Polymer Additives
Due to its unique chemical structure, this compound is being explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making it valuable in the development of high-performance materials .
Photostability Enhancer
The compound's ability to absorb UV light suggests potential applications as a photostability enhancer in coatings and plastics. This property can extend the lifespan of materials exposed to sunlight by reducing degradation rates .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of benzenesulfonamides demonstrated that modifications to the structure of this compound significantly enhanced its antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Case Study 2: Polymer Applications
In a collaborative research project between universities and industry partners, the incorporation of this compound into polycarbonate matrices showed improved impact resistance and thermal performance compared to standard formulations without the additive .
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The compound may also interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their function and activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
Analog 1 : 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Substituents : Acetamide group with 2,4-dichlorophenyl.
- Dihedral Angles :
- Dichlorophenyl vs. pyrazolyl ring: 48.45°
- Pyrazolyl vs. phenyl ring: 56.33°
- Hydrogen Bonding : Forms R₂²(10) dimer motifs via N–H⋯O interactions .
- Synthesis: Carbodiimide-mediated coupling of 2,4-dichlorophenylacetic acid with 4-aminoantipyrine .
Analog 2 : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide ()
- Substituents : Benzenesulfonamide with 4-methyl group.
- Structural Notes: Limited crystallographic data, but the methyl group likely reduces steric hindrance compared to chloro substituents.
Target Compound : 2,5-Dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide
- Substituents : 2,5-Dichlorobenzenesulfonamide.
- Anticipated Features: Increased steric bulk due to 2,5-dichloro substitution compared to 4-methyl or acetamide analogs. Dihedral angles likely distinct due to Cl substituent effects (e.g., greater torsion between rings vs. Analog 1).
Comparative Data Table
Hydrogen Bonding and Supramolecular Assembly
- Analog 1 : The acetamide group facilitates N–H⋯O dimers, a common motif in amides. Steric repulsion from dichlorophenyl and pyrazolyl rings results in significant dihedral angles (80.70° and 64.82°) .
- Target Compound : The sulfonamide group provides two hydrogen-bond acceptors (SO₂), enabling diverse interactions. Chloro substituents may disrupt planar stacking, favoring twisted conformations. Graph set analysis (Bernstein et al., 1995) predicts motifs like C(4) chains or R₂²(8) rings .
Substituent Effects on Properties
- Electron-Withdrawing vs. 4-Methyl (Analog 2): Electron-donating, which may stabilize aromatic interactions.
- Steric Effects :
- 2,5-Dichloro creates greater steric hindrance than 4-methyl or acetamide groups, influencing dihedral angles and crystal packing.
Research Implications and Gaps
- Structural Data Needed : Full crystallographic analysis of the target compound (e.g., using SHELX or ORTEP ) would clarify dihedral angles and hydrogen bonding.
- Synthetic Optimization : The carbodiimide method (used in Analog 1) could be adapted for the target compound by substituting 2,5-dichlorobenzenesulfonyl chloride.
Biological Activity
2,5-Dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (CAS No. 425410-18-0) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.
The molecular formula of the compound is , with a molecular weight of 412.29 g/mol. It has a predicted boiling point of approximately 536.7 °C and a density of 1.55 g/cm³ . The compound's structural features include a pyrazole ring and a sulfonamide moiety, which are critical for its biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as single-crystal X-ray diffraction, which confirms the molecular structure and provides insights into the intermolecular interactions that stabilize the crystal lattice .
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit antimicrobial properties. Specific derivatives have been tested against various bacterial strains and fungi, showing promising inhibitory effects .
Anticancer Properties
The compound has been evaluated for its anticancer activity against several cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases . The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring significantly enhance cytotoxicity .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Comparative studies indicated that its anti-inflammatory effects are superior to those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes including alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase .
- Apoptotic Pathways : It triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins .
- Inflammatory Mediators : By inhibiting COX enzymes, it reduces the production of prostaglandins, thereby alleviating inflammation .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 25 µM depending on the cell line .
- Anti-inflammatory Efficacy : In an experimental model of inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups treated with standard NSAIDs .
Q & A
Q. How can researchers optimize the synthesis of 2,5-dichloro-N-(pyrazol-4-yl)benzenesulfonamide derivatives?
Methodological Answer: The synthesis typically involves coupling 4-aminoantipyrine derivatives with sulfonyl chlorides or activated carboxylic acids. For example:
- Step 1: React 4-aminoantipyrine (or its analogs) with 2,5-dichlorobenzenesulfonyl chloride under anhydrous conditions using a base like triethylamine in dichloromethane at 273 K ().
- Step 2: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Critical Variables: Temperature (exothermic reactions require cooling), stoichiometry (1:1 molar ratio), and solvent choice (dichloromethane minimizes side reactions) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm substituent positions and aromatic proton environments (e.g., pyrazole ring protons at δ 2.1–3.5 ppm, sulfonamide NH at δ 10–12 ppm) ().
- IR Spectroscopy: Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1370–1219 cm⁻¹) stretches ().
- Single-crystal XRD: Resolve steric effects, such as dihedral angles (e.g., 80.7° between dichlorophenyl and pyrazole rings) and hydrogen-bonding patterns (R22(10) dimer motifs) .
Advanced Research Questions
Q. How does the steric and electronic configuration of the pyrazole ring influence biological activity?
Methodological Answer:
- Steric Effects: The 1,5-dimethyl and 3-oxo groups create a planar amide region, restricting rotation and enhancing binding to hydrophobic enzyme pockets (e.g., cyclooxygenase analogs) .
- Electronic Effects: Electron-withdrawing chlorine substituents on the benzene ring increase sulfonamide acidity (pKa ~8–10), improving hydrogen-bonding with biological targets ().
- Experimental Design: Compare IC50 values of analogs with varied substituents (e.g., 2,5-dichloro vs. 4-methylsulfanyl) in enzyme inhibition assays .
Q. How can computational methods resolve contradictions in observed vs. predicted reactivity?
Methodological Answer:
- Molecular Docking: Use software like AutoDock to model interactions with target proteins (e.g., COX-2). Validate against XRD-derived conformations .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity (e.g., regioselective halogenation) .
- Case Study: Discrepancies in amide rotation barriers (observed dihedral angles vs. force-field predictions) require hybrid QM/MM simulations .
Q. What strategies address low reproducibility in crystallographic data for sulfonamide derivatives?
Methodological Answer:
- Crystallization Conditions: Optimize solvent polarity (e.g., methylene chloride vs. ethanol) to control packing forces. Slow evaporation at 298 K yields higher-quality crystals .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) to identify batch-dependent variations .
- Validation: Cross-check with PXRD to confirm phase purity and rule out polymorphic forms .
Data Contradiction Analysis
Q. Conflicting bioactivity results between in vitro and in vivo studies: How to troubleshoot?
Methodological Answer:
- Hypothesis 1: Poor solubility (logP >3) limits bioavailability. Test analogs with polar substituents (e.g., –SO2NH2 → –SO2NHR) .
- Hypothesis 2: Metabolic instability (e.g., CYP450-mediated oxidation of pyrazole). Conduct hepatic microsome assays with LC-MS metabolite profiling .
- Control Experiment: Verify compound integrity post-administration (e.g., HPLC-MS of plasma samples) .
Q. Discrepancies in reported melting points: What factors contribute?
Methodological Answer:
- Impurity Analysis: Use DSC-TGA to detect polymorphs or solvates. Even 1% impurities can shift mp by 5–10°C .
- Crystallization Solvent: Polar solvents (e.g., ethanol) yield higher-melting polymorphs vs. dichloromethane .
- Standardization: Report heating rate (e.g., 10°C/min) and sample preparation (powder vs. single crystal) .
Methodological Frameworks for Further Study
Q. How to design a structure-activity relationship (SAR) study for this compound?
Framework:
- Variable Groups: Modify (i) sulfonamide substituents (Cl, Br, CF3), (ii) pyrazole methyl groups (CH3 → CF3), (iii) phenyl ring substituents ().
- Assays: Test against enzyme targets (e.g., carbonic anhydrase, COX-2) and cancer cell lines (IC50, apoptosis markers).
- Data Analysis: Use multivariate regression to correlate electronic descriptors (Hammett σ) with bioactivity .
Q. Integrating computational and experimental Best practices?
Framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
